{3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride
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Overview
Description
{3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride is a complex organic compound with potential applications in medicinal chemistry. The unique structural features of this compound, comprising a hexahydro-pyrrolo-morpholin core fused to an oxadiazole ring, provide opportunities for various chemical interactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride involves multiple steps:
Step 1: Cyclization of a diaminopyridine derivative with oxalyl chloride to form the oxadiazole ring.
Step 2: Hydrogenation to introduce the hexahydro moiety.
Step 3: Formation of the pyrrolo-morpholin framework through intramolecular cyclization.
Step 4: Conversion to the dihydrochloride salt for improved solubility.
Industrial Production Methods
Large-scale production involves optimizing these steps using high-yield reactions and cost-effective reagents. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amine and oxadiazole moieties.
Reduction: The hexahydro-pyrrolo-morpholin core can be further reduced to enhance specific properties.
Substitution: Nucleophilic substitution reactions are common, especially at the methanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst
Substitution: Halogenating agents like N-bromosuccinimide
Major Products
Oxidation Products: Oxidized amine derivatives
Reduction Products: Saturated hexahydro derivatives
Substitution Products: Substituted methanamine derivatives
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in synthetic organic chemistry, enabling the construction of complex molecules.
Biology
Medicine
Industry
The compound may find applications in the development of new materials with unique properties, such as polymers or advanced composites.
Mechanism of Action
The precise mechanism of action for this compound in biological systems is still under investigation. It likely interacts with specific molecular targets such as enzymes or receptors, affecting their activity through binding or modification. The presence of the oxadiazole ring suggests potential interactions with nitrogen-containing biomolecules.
Comparison with Similar Compounds
Similar Compounds
{3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-triazol-5-yl}methanamine
{3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-thiadiazol-5-yl}methanamine
Uniqueness
What sets {3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride apart is its specific combination of the pyrrolo-morpholin and oxadiazole moieties, which provide a distinct set of chemical and biological properties not easily replicated by similar compounds.
And there you have it! This compound packs a fascinating blend of chemistry and potential applications. How do you plan to use this information?
Properties
IUPAC Name |
[3-[(3R,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]-1,2,4-oxadiazol-5-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.2ClH/c11-4-9-12-10(13-16-9)8-5-14-3-1-2-7(14)6-15-8;;/h7-8H,1-6,11H2;2*1H/t7-,8+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKQYJDECUBDQF-OXOJUWDDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC(CN2C1)C3=NOC(=N3)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CO[C@H](CN2C1)C3=NOC(=N3)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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